3-Bromo-1,7-naphthyridin-8-amine is a heterocyclic compound that belongs to the naphthyridine family, characterized by the presence of both nitrogen and bromine atoms within its molecular structure. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents targeting specific biological activities.
This compound is classified under the category of naphthyridines, which are bicyclic aromatic compounds containing nitrogen atoms. The specific structure of 3-Bromo-1,7-naphthyridin-8-amine includes a bromine substituent at the third position and an amino group at the eighth position of the naphthyridine ring. It is cataloged under the Chemical Abstracts Service number 1838674-91-1, and its molecular formula is .
The synthesis of 3-Bromo-1,7-naphthyridin-8-amine can be achieved through various methods:
These methods have been optimized to enhance yield and selectivity while minimizing environmental impact.
The molecular structure of 3-Bromo-1,7-naphthyridin-8-amine features:
The three-dimensional arrangement allows for potential interactions with biological targets, making it significant in drug discovery. The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 228.06 g/mol |
SMILES | C1=CC2=C(N=C(C=N2)N=C1)C(=C)Br |
3-Bromo-1,7-naphthyridin-8-amine participates in various chemical reactions, including:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for compounds like 3-Bromo-1,7-naphthyridin-8-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance:
These mechanisms are crucial for understanding its potential therapeutic effects.
The physical and chemical properties of 3-Bromo-1,7-naphthyridin-8-amine include:
These properties are essential for practical applications in laboratory settings.
3-Bromo-1,7-naphthyridin-8-amine has several notable applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7